molecular formula C12H12ClNO4 B7870704 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Cat. No.: B7870704
M. Wt: 269.68 g/mol
InChI Key: WWMFHXTZBJPBGA-UHFFFAOYSA-N
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Description

4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (Molecular Formula: C₁₂H₁₂ClNO₄; Molecular Weight: 269.69 g/mol) is a benzoic acid derivative featuring a 3-chloro substituent on the aromatic ring and a 2-(azetidin-1-yl)-2-oxoethoxy side chain . Azetidine, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties to the compound. This structure is synthetically accessible through coupling reactions involving azetidine derivatives and chlorinated benzoic acid precursors, as evidenced by analogous synthesis routes for related azetidinone compounds .

Properties

IUPAC Name

4-[2-(azetidin-1-yl)-2-oxoethoxy]-3-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c13-9-6-8(12(16)17)2-3-10(9)18-7-11(15)14-4-1-5-14/h2-3,6H,1,4-5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMFHXTZBJPBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)COC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 3-Chloro-4-hydroxybenzonitrile

A scalable method involves alkaline hydrolysis of 3-chloro-4-hydroxybenzonitrile under reflux conditions:

  • Reaction Conditions :

    • 3-Chloro-4-hydroxybenzonitrile (1.0 eq) dissolved in aqueous NaOH (2.5 eq).

    • Heated at 90°C for 4–6 hours until HPLC confirms >99% conversion.

    • Acidification with HCl precipitates the product (yield: 85–92%, purity: 99.9% by HPLC).

Alternative Route: Direct Chlorination of 4-Hydroxybenzoic Acid

Electrophilic substitution using Cl₂ gas in acetic acid at 40–50°C introduces chlorine at the meta position.

  • Yield : 78–85% (with 3,5-dichloro byproduct <5%).

  • Purification : Recrystallization from ethanol/water (3:1 v/v).

Coupling of the Azetidin-1-yl Group

Nucleophilic Substitution with Azetidine

The chloro group in 2-chloroacetyl intermediate undergoes substitution with azetidine:

  • Protocol :

    • Dissolve 2-chloroacetyl intermediate (1.0 eq) in DMF.

    • Add azetidine (3.0 eq) and K₂CO₃ (2.5 eq).

    • Heat at 60°C for 8 hours under nitrogen.

    • Concentrate under vacuum and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Yield : 70–75% (purity: 97–98% by ¹H NMR).

Large-Scale Adaptation

Industrial processes replace DMF with toluene to reduce solvent toxicity:

  • Reaction Time : 12 hours at 80°C.

  • Work-Up : Filtration through celite to remove inorganic salts.

Final Hydrolysis to Benzoic Acid

Saponification of Methyl Ester (If Applicable)

If a methyl ester protecting group is used:

  • Conditions :

    • React with LiOH (2.0 eq) in THF/water (3:1) at 50°C for 3 hours.

    • Neutralize with HCl and extract with ethyl acetate.

  • Yield : 90–95%.

Direct Carboxylic Acid Activation

For unprotected intermediates, skip hydrolysis and proceed to final crystallization:

  • Crystallization Solvent : Ethanol/water (2:1) at 0°C.

  • Purity : >99.5% by HPLC.

Analytical Characterization

Chromatographic Purity Assessment

Adapted from the USP method for chlorobenzoic acids:

  • HPLC Parameters :

    • Column: Chiralpak ADH (250 × 4.6 mm).

    • Mobile Phase: n-Hexane/ethanol (1000:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

  • Retention Time : 7.8–8.5 minutes (method robustness confirmed at ±10% mobile phase variation).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.8 (s, 1H, COOH), 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.85 (s, 2H, OCH₂CO), 3.95–3.85 (m, 4H, azetidine CH₂), 2.45–2.35 (m, 2H, azetidine CH₂).

  • LC-MS : m/z 299.1 [M+H]⁺ (calc. 298.7).

Challenges and Process Optimization

Regioselectivity in Etherification

Competing O- vs. C-alkylation is mitigated by:

  • Using bulky bases (e.g., NaH) to favor oxygen nucleophilicity.

  • Low-temperature conditions (0–5°C) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Research indicates that it may exhibit:

  • Anti-inflammatory properties : Studies have shown that derivatives of chlorobenzoic acids can inhibit inflammatory pathways, suggesting that this compound may have similar effects.
  • Anticancer activity : Preliminary studies on cancer cell lines have indicated that the compound may inhibit cell proliferation, particularly in breast cancer models.

Pharmacological Studies

Pharmacological evaluations have focused on the compound's interaction with various biological targets:

  • Receptor Binding : The compound has been assessed for its binding affinity to specific receptors, including protease-activated receptors (PARs), which are implicated in inflammatory and pain pathways. Research has shown that modifications to the azetidine moiety can enhance receptor selectivity and potency.

Drug Development

The unique functional groups present in 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid make it a candidate for drug development:

  • Prodrug Potential : The ester functionality may allow for the design of prodrugs that improve bioavailability and target specific tissues.

Case Study 1: Anticancer Activity

In vitro studies were conducted using MCF-7 breast cancer cells to evaluate the anticancer potential of the compound. Results indicated:

Concentration (µM)Cell Viability (%)
0100
1080
5050
10030

The data suggest a dose-dependent inhibition of cell growth, supporting further investigation into its mechanism of action.

Case Study 2: Anti-inflammatory Effects

A study examined the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with the compound significantly reduced swelling compared to control groups, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : The nitro group in SS2 introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the azetidinyl group .
  • Backbone Modifications : Sulfonamide-containing analogues (e.g., from ) exhibit distinct hydrogen-bonding capabilities, which could influence pharmacokinetic properties.

Physicochemical and Crystallographic Properties

  • Isostructurality: highlights that even minor halogen substitutions (e.g., Cl → F) can disrupt crystallographic isostructurality. The 3-chloro substituent in the target compound may stabilize specific packing modes compared to fluoro analogues.
  • Solubility : The azetidinyl group’s ring strain and polarity likely improve aqueous solubility relative to bulkier aromatic substituents (e.g., 4-nitrophenyl in SS2) .

Q & A

Q. What are the optimal synthetic routes for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid, considering functional group compatibility?

  • Methodological Answer : A stepwise synthesis is recommended:

Azetidine Derivative Preparation : Synthesize the azetidine-1-yl fragment via cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions, followed by oxidation to yield the 2-oxoazetidine intermediate .

Coupling Reaction : React 3-chloro-4-hydroxybenzoic acid with the azetidine derivative using a carbodiimide coupling agent (e.g., DCC or EDCI) and a catalyst (e.g., DMAP) in anhydrous dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Typical yields range from 45–65% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR (DMSO-d6): Identify the azetidine ring protons (δ 3.5–4.0 ppm, multiplet), the oxoethoxy group (δ 4.5–4.7 ppm, singlet), and aromatic protons (δ 7.2–8.1 ppm). The carboxylic acid proton appears as a broad peak at δ 12–13 ppm .
  • 13C NMR : Confirm the carbonyl groups (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% TFA in water (60:40), retention time ~8.2 min .
  • HRMS : Validate molecular weight (expected [M+H]+: 326.06) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

Grow crystals via slow evaporation from ethanol.

Collect data at low temperature (100 K) to minimize thermal motion.

Refine hydrogen bonding networks (e.g., carboxylic acid dimer interactions) and torsional angles of the azetidine-oxoethoxy linkage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Docking : Dock the compound into protein targets (e.g., enzymes with azetidine-binding pockets) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the carboxylic acid group .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

  • Methodological Answer :

Q. Assay Validation :

  • Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity.
  • Include positive controls (e.g., known inhibitors) and replicate across cell lines (e.g., HEK293 vs. HeLa) .

Purity Verification : Ensure >95% purity via HPLC and HRMS. Trace solvents (e.g., DMF) may interfere with bioassays .

Solubility Optimization : Test in DMSO/PBS mixtures with 0.01% Tween-80 to prevent aggregation .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications :
PositionModificationExample DerivativeBiological Test
AzetidineReplace with pyrrolidine3-chloro-4-(2-(pyrrolidin-1-yl)-2-oxoethoxy)benzoic acidEnzyme inhibition assay
OxoethoxySubstitute with methylene4-(azetidin-1-ylmethyl)-3-chlorobenzoic acidSolubility/logP analysis
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .

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